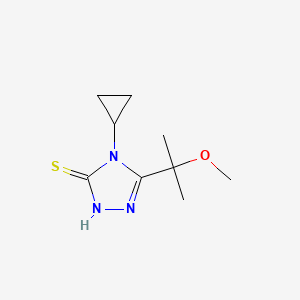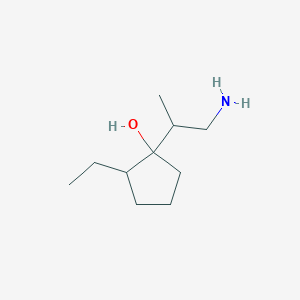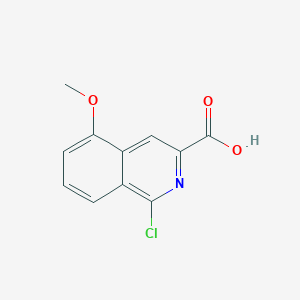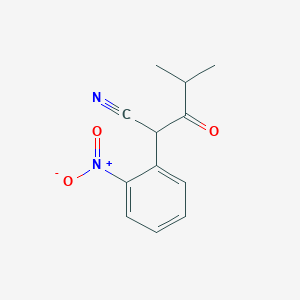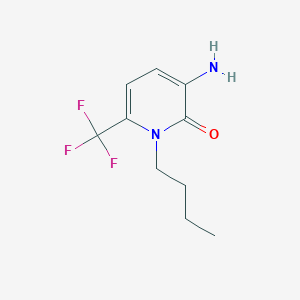
3-amino-1-butyl-6-(trifluoromethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is used extensively in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action for 3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is not well-documented. like other pyridine derivatives, it likely interacts with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can be compared with other pyridine derivatives, such as:
- 3-amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one
- 3-amino-1-butyl-6-chloro-1,2-dihydropyridin-2-one
- 3-amino-1-butyl-6-bromo-1,2-dihydropyridin-2-one These compounds share similar structural features but differ in the substituents attached to the pyridine ring. The trifluoromethyl group in 3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C10H13F3N2O |
|---|---|
Molekulargewicht |
234.22 g/mol |
IUPAC-Name |
3-amino-1-butyl-6-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C10H13F3N2O/c1-2-3-6-15-8(10(11,12)13)5-4-7(14)9(15)16/h4-5H,2-3,6,14H2,1H3 |
InChI-Schlüssel |
NDDHWKUKWFGLCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=CC=C(C1=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



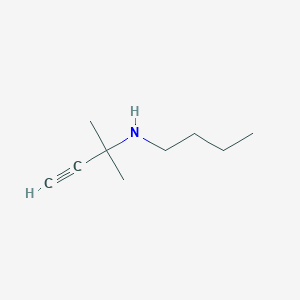
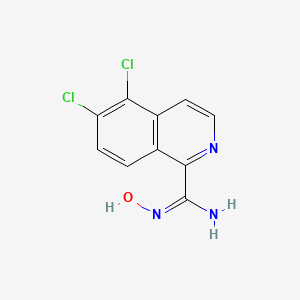
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13198083.png)
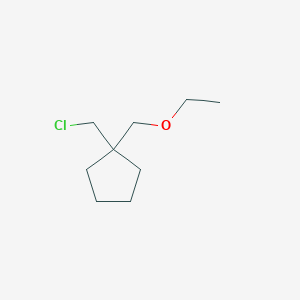
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B13198093.png)
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)

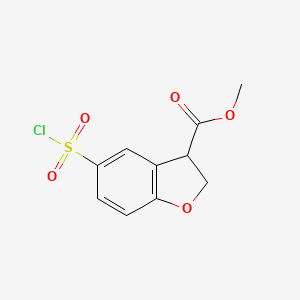
![1,5-Dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13198116.png)
